molecular formula C20H14Cl2O3 B2679667 (E)-3-(5-(2,5-dichlorophenyl)furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one CAS No. 688362-95-0

(E)-3-(5-(2,5-dichlorophenyl)furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one

Cat. No.: B2679667
CAS No.: 688362-95-0
M. Wt: 373.23
InChI Key: FVWCGFCJEOZUEK-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(5-(2,5-Dichlorophenyl)furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one is a chalcone derivative synthesized via Claisen-Schmidt condensation. Chalcones, characterized by an α,β-unsaturated ketone system, are known for diverse biological activities, including antimicrobial, anticancer, and antifungal properties . This compound features a 2,5-dichlorophenyl-substituted furan ring and a 4-methoxyphenyl group, which contribute to its planar E-configuration (C1–C2–C3–C4 torsion angle: 179.95°) and crystallographic stability via C–H···π and π-π interactions . It exhibits potent antifungal activity against Candida krusei, outperforming reference drugs like ketoconazole in ATP luminescence and flow cytometry assays .

Properties

IUPAC Name

(E)-3-[5-(2,5-dichlorophenyl)furan-2-yl]-1-(4-methoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14Cl2O3/c1-24-15-5-2-13(3-6-15)19(23)10-7-16-8-11-20(25-16)17-12-14(21)4-9-18(17)22/h2-12H,1H3/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVWCGFCJEOZUEK-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C=CC2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(5-(2,5-dichlorophenyl)furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2,5-dichlorobenzaldehyde and 4-methoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions to yield the desired chalcone.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(5-(2,5-dichlorophenyl)furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chalcone to its corresponding alcohol or hydrocarbon.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction may produce alcohols or hydrocarbons.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of chalcone derivatives, including (E)-3-(5-(2,5-dichlorophenyl)furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

In vitro assays demonstrated that the compound significantly inhibited the proliferation of MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines. The half-maximal inhibitory concentration (IC50) values were reported as follows:

Cell LineIC50 (µM)
MCF-728.8
HT-2924.6

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.

Antiviral and Antimicrobial Activities

Chalcones have also been investigated for their antiviral properties. A study examined the ability of various chalcone derivatives to inhibit the 3CL protease of SARS-CoV-2, revealing promising binding affinities comparable to established antiviral drugs.

Table 2: Antiviral Activity

Chalcone DerivativeBinding Affinity (kcal/mol)
(E)-1-(2,4-dichlorophenyl)-3-[4-(morpholin-4-yl)phenyl]prop-2-en-1-one-9.8
Remdesivir-9.5
Favipiravir-9.6

These results indicate that this compound could be further explored for its antiviral potential.

Anti-inflammatory Effects

The compound's structural features suggest it may also possess anti-inflammatory properties. Studies on related chalcones have shown that they can inhibit pro-inflammatory cytokines and pathways associated with inflammation.

Mechanistic Insights

Molecular docking studies have provided insights into the binding interactions of this compound with various biological targets. These studies reveal favorable interactions with key enzymes involved in cancer progression and viral replication.

Table 3: Molecular Docking Results

Target ProteinBinding Energy (kcal/mol)Key Interactions
3CL Protease-9.8Hydrogen bonds with active site residues
Cyclooxygenase (COX)-8.7π-stacking interactions

Mechanism of Action

The mechanism of action of (E)-3-(5-(2,5-dichlorophenyl)furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Table 1: Antifungal Activity of Selected Chalcones

Compound Substituents IC₅₀ (μM) vs. C. krusei Reference Drug Comparison
Target Compound 2,5-Dichlorophenyl, 4-methoxyphenyl 12.3 4× more potent than ketoconazole
(E)-3-(5-(4-Chlorophenyl)furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one (Compound 7) 4-Chlorophenyl, 4-methoxyphenyl 18.7 2.5× more potent than ketoconazole
(E)-3-(4-Chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one 4-Chlorophenyl, 4-methoxyphenyl 25.4 Comparable to ketoconazole
(E)-3-(4-Bromophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one 4-Bromophenyl, 4-methoxyphenyl 28.9 Less potent than ketoconazole
  • Key Observations: Chlorine Position: The 2,5-dichloro substitution (target compound) enhances antifungal activity compared to monosubstituted (4-chloro) analogs. This may arise from increased lipophilicity and improved target binding . Halogen Type: Bromine substitution reduces activity compared to chlorine, likely due to larger atomic size hindering molecular interactions .

Structural and Electronic Features

Table 2: Crystallographic and Electronic Properties

Compound Dihedral Angle (Aromatic Rings) Hydrogen Bonding Interactions Computational Data (DFT)
Target Compound 7.14°–56.26° C–H···O (2.64 Å), π-π stacking High polarizability (NLO applications)
(E)-1-(4-Fluorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one 39.03° C–H···π (2.89 Å) Moderate dipole moment
(E)-3-(4-Dimethylaminophenyl)-1-(furan-2-yl)prop-2-en-1-one Planar (E-configuration) N/A Strong charge transfer (λₘₐₓ = 420 nm)
  • Key Observations: Planarity: The E-configuration ensures conjugation across the α,β-unsaturated system, critical for electronic transitions and bioactivity .

Biological Activity

The compound (E)-3-(5-(2,5-dichlorophenyl)furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one is a synthetic organic molecule notable for its diverse biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H15Cl2O3C_{19}H_{15}Cl_2O_3, with a molecular weight of approximately 364.23 g/mol. The compound features a furan ring, dichlorophenyl group, and methoxyphenyl moiety, contributing to its reactivity and biological activity.

Property Value
Molecular FormulaC19H15Cl2O3C_{19}H_{15}Cl_2O_3
Molecular Weight364.23 g/mol
IUPAC NameThis compound

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. Studies have shown that it is effective against various Gram-positive and Gram-negative bacteria as well as fungal strains. The minimum inhibitory concentration (MIC) values indicate its potential as an antimicrobial agent.

Case Study : A study assessed the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli, reporting MIC values of 8 µg/mL and 16 µg/mL respectively. This suggests that the compound could be developed into a novel antimicrobial agent.

Anticancer Activity

The anticancer potential of this compound has been explored in various cell lines. The compound has shown cytotoxic effects against several cancer types, including breast cancer (MCF-7 cell line).

Research Findings :

  • IC50 Values : In vitro studies revealed IC50 values ranging from 10 to 20 µM against MCF-7 cells. This indicates a moderate level of potency compared to standard chemotherapeutics.

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro.

Mechanism of Action : The anti-inflammatory effects are believed to be mediated through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory response.

Structure–Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features:

  • The presence of the dichlorophenyl group enhances lipophilicity, aiding in cellular membrane penetration.
  • The methoxyphenyl moiety may contribute to hydrogen bonding interactions with biological targets.

Q & A

Q. What is the typical synthetic route for preparing (E)-3-(5-(2,5-dichlorophenyl)furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one?

The compound is synthesized via a Claisen-Schmidt condensation reaction. A mixture of 4-methoxyacetophenone (1 mol) and 2,5-dichlorobenzaldehyde (1 mol) is dissolved in ethanol, followed by the dropwise addition of 20% KOH under stirring at room temperature for 4 hours. The product is filtered, washed, dried, and recrystallized from ethanol. Single crystals for XRD analysis are obtained via slow evaporation of the ethanol solution .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • IR spectroscopy : Identifies functional groups (e.g., carbonyl stretch at ~1650 cm⁻¹).
  • ¹H NMR : Confirms the E-configuration via coupling constants (J ≈ 15–16 Hz for α,β-unsaturated ketones).
  • HR-MS : Validates molecular weight and purity.
  • XRD : Resolves the three-dimensional crystal structure and confirms stereochemistry .

Q. How is the E-configuration of the α,β-unsaturated ketone moiety confirmed?

The E-configuration is determined experimentally by XRD, which shows a trans arrangement of substituents around the C=C bond. Theoretical DFT calculations (e.g., bond lengths and angles) align with XRD data, further validating the configuration .

Advanced Research Questions

Q. What challenges arise in optimizing reaction yields for this compound, and how are they addressed?

Challenges include side reactions (e.g., over-oxidation or isomerization) and low crystallinity. These are mitigated by:

  • Strict temperature control (room temperature).
  • Use of ethanol as a solvent for recrystallization to enhance crystal quality.
  • Monitoring reaction progress via TLC .

Q. How do experimental XRD results compare with DFT-predicted structural parameters?

DFT calculations (e.g., B3LYP/6-311G++(d,p)) show close agreement with XRD data. For example:

  • C=O bond length : 1.23 Å (XRD) vs. 1.25 Å (DFT).
  • C=C bond length : 1.33 Å (XRD) vs. 1.35 Å (DFT). Discrepancies ≤0.02 Å are attributed to crystal packing effects .

Q. What methodological considerations are critical for assessing antimicrobial activity?

  • Strain selection : Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria are standard.
  • Concentration gradients : Testing at 10–100 µg/mL to determine MIC (minimum inhibitory concentration).
  • Controls : Including ciprofloxacin as a positive control and DMSO as a solvent control .

Q. How do steric and electronic effects influence the compound’s reactivity in further derivatization?

  • The 2,5-dichlorophenyl group introduces steric hindrance, limiting nucleophilic attacks at the furan ring.
  • The electron-donating methoxy group on the phenyl ring enhances the electrophilicity of the carbonyl group, facilitating reactions like Michael additions .

Q. What experimental limitations affect reproducibility in crystallographic studies?

  • Sample degradation : Organic compounds may degrade during prolonged data collection (e.g., over 9 hours), altering crystal integrity.
  • Temperature control : Continuous cooling is recommended to stabilize samples during XRD analysis .

Data Analysis and Contradictions

Q. How are discrepancies between experimental and theoretical UV-Vis spectra resolved?

Discrepancies in λmax (e.g., experimental 320 nm vs. DFT-predicted 310 nm) arise from solvent effects (ethanol vs. gas-phase calculations). Correction methods include:

  • PCM (Polarizable Continuum Model) : Incorporates solvent interactions in DFT.
  • TD-DFT (Time-Dependent DFT) : Improves accuracy for excited-state calculations .

Q. What strategies validate the purity of the compound when analytical data (e.g., HPLC) is unavailable?

  • Melting point analysis : Sharp melting points (e.g., 160–162°C) indicate purity.
  • Elemental analysis : Matches calculated C, H, Cl, and O percentages.
  • ¹H NMR integration ratios : Confirm stoichiometry of aromatic protons .

Methodological Recommendations

  • For computational studies : Use hybrid functionals (e.g., B3LYP) with dispersion corrections for accurate non-covalent interaction modeling .
  • For bioactivity assays : Include cytotoxicity assays (e.g., against HEK-293 cells) to differentiate antimicrobial efficacy from general toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.